

Santolina Triene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Santolina triene*

Cat. No.: B1198447

[Get Quote](#)

An In-depth Examination of the Chemical Structure, Properties, and Bioactivities of an Irregular Monoterpene

Abstract

Santolina triene, a naturally occurring irregular monoterpene, has garnered interest within the scientific community for its presence in various aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of **santolina triene**, detailing its chemical structure, physicochemical properties, and known biological effects. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of essential data, experimental protocols, and structural information to facilitate further investigation and potential therapeutic applications.

Chemical Identity and Structure

Santolina triene is an acyclic monoterpene hydrocarbon with the systematic IUPAC name 3-ethenyl-2,5-dimethylhexa-1,4-diene.^[1] Its chemical structure is characterized by a six-carbon chain with two methyl groups, a vinyl group, and three double bonds, contributing to its classification as a triene.

Chemical Structure:

Caption: 2D Chemical Structure of **Santolina Triene**.

Table 1: Chemical Identifiers of **Santolina Triene**

Identifier	Value
IUPAC Name	3-ethenyl-2,5-dimethylhexa-1,4-diene[1]
CAS Number	2153-66-4[1]
Molecular Formula	C ₁₀ H ₁₆ [1]
Molecular Weight	136.23 g/mol [1]
InChI	InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h6-7,10H,1,4H2,2-3,5H3[1]
InChIKey	ZQGDEJAPCUGBRH-UHFFFAOYSA-N[1]
Canonical SMILES	CC(=CC(C=C)C(=C)C)C

Physicochemical Properties

The physicochemical properties of **santolina triene** are crucial for understanding its behavior in various experimental and biological systems. A summary of its known properties is presented below.

Table 2: Physicochemical Properties of **Santolina Triene**

Property	Value
Boiling Point	166-167 °C at 760 mmHg
Flash Point	42.78 °C
Water Solubility	1.992 mg/L at 25 °C (estimated)
logP	3.76 (predicted)
Appearance	Colorless liquid (in essential oils)
Solubility	Soluble in alcohol

Natural Occurrence

Santolina triene is a constituent of the essential oils of several plant species, contributing to their characteristic aromas. It is notably found in:

- Chamomile (*Matricaria chamomilla*)
- Wormwood (*Artemisia annua*)
- Santolina species (e.g., *Santolina chamaecyparissus*, *Santolina corsica*)[2][3]
- Artemisia species (e.g., *Artemisia herba-alba*)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of **santolina triene**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from the analysis of essential oils containing **santolina triene**.

Objective: To identify and quantify **santolina triene** in an essential oil sample.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).

Procedure:

- Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol).
- Injection: Inject 1 μ L of the diluted sample into the GC injector port.
- GC Conditions:

- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp up to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- MS Conditions:
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Analysis: Identify **santolina triene** by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

Antibacterial Activity Assay: Agar Disc Diffusion Method

Objective: To evaluate the antibacterial activity of **santolina triene**.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Mueller-Hinton Agar (MHA).
- Sterile filter paper discs (6 mm diameter).
- **Santolina triene** solution of known concentration.
- Positive control (standard antibiotic).
- Negative control (solvent).

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Plate Inoculation: Spread the bacterial suspension evenly onto the surface of MHA plates using a sterile cotton swab.
- Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.
- Sample Application: Apply a known volume (e.g., 10 μ L) of the **santolina triene** solution, positive control, and negative control to separate discs.
- Incubation: Incubate the plates at 37 °C for 18-24 hours.
- Data Collection: Measure the diameter of the inhibition zone (in mm) around each disc.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

Objective: To assess the anti-inflammatory potential of **santolina triene** by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Lipopolysaccharide (LPS).
- **Santolina triene** solutions of various concentrations.
- Griess Reagent.
- Nitrite standard solution.

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with different concentrations of **santolina triene** for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μ g/mL) for 24 hours.
- Nitrite Measurement:
 - Collect 50 μ L of the cell culture supernatant.
 - Add 50 μ L of Griess Reagent to the supernatant.
 - Incubate at room temperature for 10 minutes.
- Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Spectral Data

Detailed spectral data is essential for the unambiguous identification of **santolina triene**.

Table 3: Mass Spectrometry Data for **Santolina Triene**

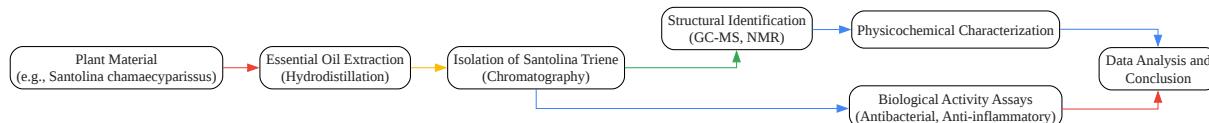
m/z	Relative Intensity (%)
41	100
93	85
79	70
91	65
121	60
136	40

Note: The mass spectrum of **santolina triene** typically shows a molecular ion peak $[M]^+$ at m/z 136. The fragmentation pattern is characteristic of an unsaturated hydrocarbon.

Table 4: ^{13}C NMR Spectral Data for **Santolina Triene**

Carbon Atom	Chemical Shift (δ , ppm)
C1	111.4
C2	145.2
C3	50.1
C4	128.9
C5	134.5
C6	25.8
C7	17.9
C8	140.2
C9	114.7
C10	20.6

Note: The specific chemical shifts may vary slightly depending on the solvent and experimental conditions.


Biological Activities and Potential Applications

Santolina triene has been investigated for several biological activities, suggesting its potential for further research in drug development.

- Antibacterial Activity: Studies on essential oils containing **santolina triene** have demonstrated activity against various bacterial strains. The irregular monoterpenoid structure may contribute to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects: The potential to inhibit nitric oxide production indicates that **santolina triene** may possess anti-inflammatory properties, making it a candidate for research into inflammatory conditions.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the investigation of **santolina triene** from its natural source to the evaluation of its biological activity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **santolina triene** research.

Conclusion

Santolina triene represents an interesting natural product with potential for further scientific exploration. This technical guide consolidates the current knowledge on its chemical structure, properties, and biological activities, providing a foundation for researchers and drug development professionals. The detailed experimental protocols and compiled data aim to streamline future investigations into this and other related irregular monoterpenes. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Santolina triene | C10H16 | CID 519872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]

- To cite this document: BenchChem. [Santolina Triene: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198447#santolina-triene-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1198447#santolina-triene-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com